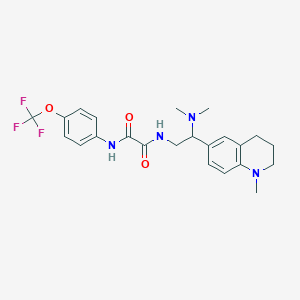

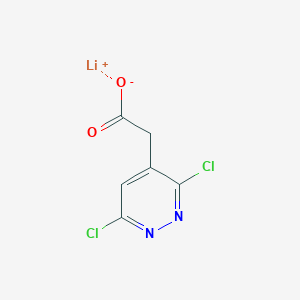

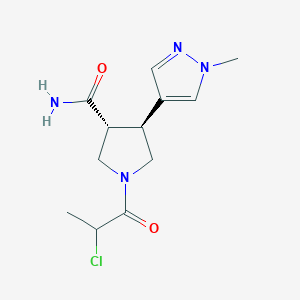

(Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds structurally similar to the specified molecule, typically involves multicomponent reactions that allow for the efficient assembly of complex structures from simpler precursors. For example, novel synthesis methods for (4-oxothiazolidine-2-ylidene)benzamide derivatives, which share a core structural motif with the target molecule, have been developed using unsymmetrical thioureas, various amines, and methyl bromoacetate in a one-pot, multicomponent reaction scheme (Hossaini et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds has been extensively studied through crystallography and computational methods. Crystal structure analysis provides insights into the conformational preferences and intermolecular interactions that influence the compound's stability and reactivity. For instance, studies on similar thiazolidinone derivatives have utilized X-ray diffraction, NMR, and computational chemistry to elucidate their structure, highlighting the significance of non-covalent interactions in defining their molecular conformation (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinone derivatives are known for their versatile chemical reactivity, which enables a wide range of chemical transformations. These reactions often exploit the thiazolidinone core as a reactive site for nucleophilic attacks, enabling the synthesis of a diverse array of derivatives with varying functional groups. The chemical properties of these compounds are heavily influenced by their structural features, such as the presence of electron-withdrawing or donating groups, which can affect their reactivity and interaction with biological targets (Omar et al., 2000).

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Potential

- Thiazolidinone derivatives, including compounds structurally related to the one , have shown significant antimicrobial and anticancer properties. For instance, a study by Deep et al. (2016) demonstrated the effectiveness of similar compounds in in vitro settings against various microbial strains and cancer cell lines.

Spectroscopic Analysis and Molecular Docking

- The compound and its derivatives have been subject to spectroscopic analysis, DFT studies, and molecular docking, as explored by Mary et al. (2021). These studies provide insights into the molecular interactions and potential pharmaceutical applications of the compound.

Synthesis and Characterization

- Various studies have focused on synthesizing and characterizing compounds similar to the one . For example, Hossaini et al. (2017) developed a method for the synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives.

Photodynamic Therapy Applications

- The compound's derivatives have been considered for their potential in photodynamic therapy, particularly for cancer treatment. This application was investigated by Pişkin et al. (2020) in the context of zinc phthalocyanine derivatives.

Antitumor Screening

- Havrylyuk et al. (2010) performed antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, showing the potential of these compounds in cancer treatment.

Antifungal Activity

- Compounds structurally similar to the queried compound have been tested for antifungal activities, as per the research by Narayana et al. (2004).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-bromo-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O4S2/c1-2-26-15-9-11(3-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-4-6-13(20)7-5-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNSHKNNFOEPCC-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)

![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2480434.png)